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Introduction
C16 PEG2000 Ceramide, systematically known as N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylene glycol)2000]}, is a versatile biocompatible lipid conjugate

widely utilized in the field of drug delivery.[1] Its amphiphilic nature, comprising a hydrophobic

C16 ceramide anchor and a hydrophilic polyethylene glycol (PEG) chain of approximately 2000

Da, enables the formation of stable nanostructures such as micelles and liposomes. These

nanocarriers are instrumental in enhancing the solubility, stability, and bioavailability of

therapeutic agents. This technical guide provides a comprehensive overview of the core

physicochemical properties of C16 PEG2000 Ceramide, detailed experimental protocols for its

application, and an exploration of its influence on key cellular signaling pathways.

Core Physicochemical Properties
The unique characteristics of C16 PEG2000 Ceramide are central to its function in drug

delivery systems. A summary of its key physicochemical properties is presented below.
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Property Value References

Synonyms

N-palmitoyl-sphingosine-1-

{succinyl[methoxy(polyethylen

e glycol)2000]}

[1]

Molecular Formula
C129H253NO51 (average,

due to PEG polydispersity)

Average Molecular Weight ~2634.4 g/mol

Physical State White to off-white powder/solid

Purity >99% [1]

Solubility

Soluble in ethanol, DMSO, and

Chloroform:Methanol (9:1) at

5mg/mL.

Storage -20°C [1]

Stability
Stable for at least one year

when stored properly.

Experimental Protocols
Detailed methodologies are crucial for the successful formulation and characterization of C16
PEG2000 Ceramide-based nanocarriers.

Liposome Preparation via Thin-Film Hydration
This common technique is used to prepare liposomes incorporating C16 PEG2000 Ceramide.

Experimental Workflow for Liposome Preparation
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Lipid Dissolution Film Formation Hydration & Sizing

Dissolve C16 PEG2000 Ceramide
and other lipids in
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to form a thin lipid film

Transfer to
rotary evaporator

Hydrate the lipid film with
aqueous buffer (containing drug,

if applicable) above the lipid
transition temperature

Add aqueous
phase

Extrude the liposome suspension
through polycarbonate membranes
of a defined pore size (e.g., 100 nm)

Size reduction
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Caption: Workflow for preparing liposomes using the thin-film hydration method.

Protocol:

Lipid Mixture Preparation: Dissolve C16 PEG2000 Ceramide and other lipids (e.g.,

phospholipids, cholesterol) in a suitable organic solvent mixture, such as

chloroform:methanol (2:1 v/v), in a round-bottom flask.

Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary

evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask. The

flask should be rotated in a water bath set to a temperature above the phase transition

temperature of the lipids to ensure a homogenous film.

Vacuum Drying: To ensure complete removal of any residual organic solvent, the flask

containing the lipid film is placed under a high vacuum for several hours or overnight.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline,

PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer

should be maintained above the lipid's phase transition temperature. This step results in the

formation of multilamellar vesicles (MLVs). If a drug is to be encapsulated, it is dissolved in

the hydration buffer.

Sizing by Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is

repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100

nm) using an extruder. This process is also performed at a temperature above the lipid's

phase transition temperature.
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Nanoparticle Characterization by Dynamic Light
Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and polydispersity of

nanoparticles in suspension.

Experimental Workflow for DLS Measurement

Prepare a dilute suspension
of the nanoparticle formulation

in an appropriate buffer

Set up the DLS instrument:
- Equilibrate temperature

- Select appropriate laser wavelength
and scattering angle

Place the sample in the instrument
and initiate measurement

Analyze the correlation function
to determine:

- Hydrodynamic diameter (Z-average)
- Polydispersity Index (PDI)

Click to download full resolution via product page

Caption: General workflow for nanoparticle size analysis using Dynamic Light Scattering.

Protocol:

Sample Preparation: Dilute the nanoparticle suspension (e.g., liposomes or micelles) with an

appropriate filtered buffer (e.g., PBS) to a suitable concentration. The concentration should

be low enough to avoid multiple scattering effects but high enough to produce a stable

signal.

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

Ensure the laser is aligned and the detector is positioned at the appropriate scattering angle

(commonly 90° or 173°).

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's

sample holder. Allow the sample to thermally equilibrate for a few minutes before initiating

the measurement.

Data Acquisition: The instrument directs a laser beam through the sample, and the scattered

light is detected. The fluctuations in the intensity of the scattered light over time are recorded.

Data Analysis: The instrument's software calculates the autocorrelation function of the

scattered light intensity fluctuations. From this function, the translational diffusion coefficient
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of the nanoparticles is determined. Using the Stokes-Einstein equation, the hydrodynamic

diameter (Z-average size) and the Polydispersity Index (PDI), a measure of the width of the

size distribution, are calculated.

Determination of Encapsulation Efficiency
This protocol determines the percentage of a drug that is successfully encapsulated within the

nanoparticles.

Protocol (using ultrafiltration):

Separation of Free Drug: A known amount of the drug-loaded nanoparticle formulation is

placed in an ultrafiltration device with a molecular weight cut-off that allows the free drug to

pass through while retaining the nanoparticles.

Centrifugation: The device is centrifuged at a specified speed and time to separate the filtrate

(containing the free drug) from the retentate (containing the drug-loaded nanoparticles).

Quantification of Free Drug: The concentration of the drug in the filtrate is quantified using a

suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).

Calculation of Encapsulation Efficiency (EE): The EE is calculated using the following

formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Critical Micelle Concentration (CMC)
The CMC is the concentration of an amphiphile above which micelles spontaneously form.

While a specific experimentally determined CMC for C16 PEG2000 Ceramide is not readily

available in the literature, values for the structurally similar DSPE-PEG2000 can provide an

estimate. The CMC of DSPE-PEG2000 has been reported to be in the range of 10-25 µM in

water.[2] It is important to note that the CMC can be influenced by factors such as temperature,

pH, and the ionic strength of the medium.[2]

Experimental Determination of CMC:
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The CMC can be determined experimentally using techniques that measure a physical property

of the surfactant solution that changes abruptly at the CMC. Common methods include:

Fluorimetry: Using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core

of the micelles, leading to a change in its fluorescence spectrum.

Tensiometry: Measuring the surface tension of the solution as a function of surfactant

concentration. The surface tension decreases with increasing surfactant concentration until

the CMC is reached, after which it remains relatively constant.

Conductivity Measurement (for ionic surfactants): Measuring the electrical conductivity of the

solution, which changes its slope at the CMC.

Signaling Pathways
The ceramide component of C16 PEG2000 Ceramide is a bioactive lipid known to be involved

in various cellular signaling pathways, including those regulating cell growth, proliferation, and

death.

mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and

proliferation. C16-ceramide has been shown to negatively regulate the mTOR pathway.[3]

C16 Ceramide and the mTOR Signaling Pathway
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Caption: C16 Ceramide can inhibit the Akt/mTORC1 signaling pathway, leading to reduced cell

growth.

Autophagy Signaling Pathway
Autophagy is a cellular process of self-degradation of cellular components. Ceramide can

induce autophagy.[4][5][6] PEG-Ceramide nanomicelles have also been shown to induce

autophagy.[4]

C16 PEG2000 Ceramide and the Autophagy Pathway
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Caption: C16 PEG2000 Ceramide can promote autophagy by activating the Beclin-1 complex.

Conclusion
C16 PEG2000 Ceramide is a valuable tool in the development of advanced drug delivery

systems. Its well-defined physicochemical properties allow for the reproducible formulation of

stable nanocarriers. The experimental protocols provided in this guide offer a foundation for

researchers to prepare and characterize C16 PEG2000 Ceramide-based formulations.

Furthermore, understanding the impact of the ceramide moiety on key cellular signaling

pathways, such as mTOR and autophagy, is crucial for designing targeted and effective

therapeutic strategies. This guide serves as a comprehensive resource for scientists and

professionals working to harness the full potential of C16 PEG2000 Ceramide in drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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